2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide” consists of a piperidine ring, a benzenesulfonamide group, and a methoxyethyl group. The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
One study explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron corrosion. Through quantum chemical calculations and molecular dynamics simulations, researchers investigated the binding energies of these compounds on metal surfaces. This research provides insight into the design of more efficient corrosion inhibitors for industrial applications (Kaya et al., 2016).
Synthesis and Structural Characterization
Another area of research focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting the potential of these compounds in developing treatments for HIV-1 infection. This demonstrates the utility of piperidine-based sulfonamides in medicinal chemistry for targeting specific receptors (Cheng De-ju, 2015).
Preclinical Pharmacology
A study on the preclinical pharmacology of a novel antipsychotic compound showed potential efficacy in treating schizophrenia and bipolar mania. This research illustrates the importance of piperidine derivatives in developing new therapeutic agents with improved safety profiles (Rasmussen et al., 2005).
Photodynamic Therapy Applications
Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives containing Schiff base revealed their potent singlet oxygen quantum yield. These findings are crucial for photodynamic therapy applications in cancer treatment, showcasing the role of these compounds in medical treatment innovations (Pişkin et al., 2020).
Enantioselective Fluorination
The development of a sterically demanding electrophilic fluorinating reagent for enantioselective fluorination highlights the significance of piperidine derivatives in synthetic chemistry. This advancement aids in the production of chiral compounds with high enantioselectivity (Yasui et al., 2011).
5-HT₇ Receptor Antagonists
A study on the design, synthesis, and evaluation of arylsulfonamide/amide derivatives of piperidines as potent 5-HT₇ receptor antagonists underscores the therapeutic potential of these compounds in treating central nervous system disorders (Zajdel et al., 2012).
Future Directions
Piperidine derivatives, such as “2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide”, play a significant role in the pharmaceutical industry. They are among the most important synthetic fragments for designing drugs . Therefore, future research could focus on exploring the potential therapeutic applications of this compound and similar piperidine derivatives.
Properties
IUPAC Name |
2-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O3S/c1-21-11-10-18-8-6-13(7-9-18)12-17-22(19,20)15-5-3-2-4-14(15)16/h2-5,13,17H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILBAILJPMOQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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